methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
CAS No.: 518058-71-4
Cat. No.: VC8122828
Molecular Formula: C10H7FINO2
Molecular Weight: 319.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518058-71-4 |
|---|---|
| Molecular Formula | C10H7FINO2 |
| Molecular Weight | 319.07 g/mol |
| IUPAC Name | methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7FINO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3 |
| Standard InChI Key | ATQLSIIXLDWXRF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I |
| Canonical SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I |
Introduction
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, characterized by a fluorine atom at the 5th position, an iodine atom at the 3rd position, and a methyl ester functional group at the 2nd position of the indole ring. This compound has garnered interest due to its unique chemical structure, which imparts distinct physicochemical properties and potential biological activities.
Synthetic Routes
The synthesis of methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate typically involves multi-step organic reactions:
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Iodination: A precursor such as 5-fluoroindole undergoes selective iodination at the 3rd position using iodine reagents.
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Esterification: The carboxylic acid group is converted into a methyl ester using methanol under acidic or catalytic conditions.
Reaction Conditions
The process requires controlled temperatures and inert atmospheres to prevent side reactions. Catalysts such as Lewis acids may be used to enhance reaction specificity.
Chemical Applications
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate serves as a precursor for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biological Applications
Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound is being investigated for its potential in similar therapeutic areas .
Industrial Applications
The compound can be utilized in developing advanced materials with specific electronic or optical properties due to its halogen-substituted indole core .
Mechanism of Action
Indoles are known for their ability to undergo electrophilic substitution due to delocalized π-electrons in their aromatic system:
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Target Interaction: The fluorine and iodine atoms enhance binding affinity with biological targets through halogen bonding.
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Pathways: Indoles participate in biochemical pathways such as tryptophan metabolism and enzyme inhibition.
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Pharmacokinetics: Substitutions like fluorine improve metabolic stability, while iodine enhances molecular interactions .
Table: Biological Activities of Indole Derivatives
| Activity | Examples of Indoles | Mechanism |
|---|---|---|
| Anticancer | Indole-based kinase inhibitors | Inhibition of cell proliferation pathways |
| Antiviral | Influenza A inhibitors | Disruption of viral replication |
| Anti-inflammatory | COX enzyme inhibitors | Reduction of inflammatory mediators |
Studies suggest that methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate may exhibit similar activities due to its structural resemblance to other bioactive indoles .
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